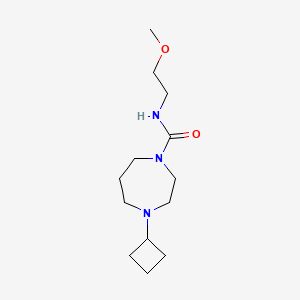

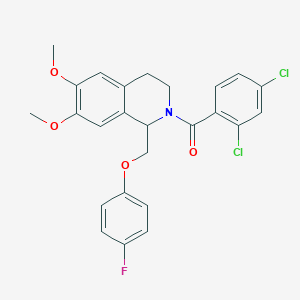

4-cyclobutyl-N-(2-methoxyethyl)-1,4-diazepane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyclobutyl-N-(2-methoxyethyl)-1,4-diazepane-1-carboxamide is a chemical compound that belongs to the class of diazepanes. It has potential applications in the field of medicinal chemistry due to its ability to interact with specific receptors in the body.

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

An innovative approach to synthesizing new 1,4-diazepin-2-one derivatives starting from amino acids such as glycine or alanine has been developed. This method involves a key cyclization step facilitated by the formation of N-acylnitrenium ions and their subsequent intramolecular trapping by an (hetero)aromatic ring, promoting an aromatic amidation process that retains enantiomeric purity when optically pure methoxyamide precursors are utilized (Correa et al., 2003).

Development of σ Receptor Ligands with Potential Therapeutic Applications

Research into bicyclic σ receptor ligands, derived from (R)- and (S)-glutamate, has led to compounds demonstrating high σ1 receptor affinity. These ligands, particularly methyl ethers, have shown significant cytotoxic activity against various human tumor cell lines, suggesting a promising avenue for the development of new cancer therapies (Geiger et al., 2007).

Exploration of Cyclopropenation for Bioactive Compound Synthesis

The synthesis of cis-disubstituted cyclopropanes through asymmetric catalytic cyclopropenation, using diethoxypropyne and methyl diazoacetate, has been explored. This method allows for the production of dehydroamino acids and dictyopterene C′, showcasing a versatile technique for creating bioactive molecules with potential pharmaceutical applications (Imogaı̈ et al., 1998).

Investigation of Metal Carbene Precursors for Organic Synthesis

A study on 4-diazoisochroman-3-imines has unveiled their utility as metal carbene precursors, enabling the synthesis of novel isochromene derivatives through formal cycloadditions. This research not only expands the toolbox for organic chemists but also opens new pathways for synthesizing complex organic frameworks (Ren et al., 2017).

Advances in Chiral Synthesis of Diazepanes

The chiral-pool synthesis strategy has been employed to create 1,4-diazepanes with varied substituents, demonstrating the versatility of this approach in generating compounds with significant σ1 receptor affinity. This research contributes to the understanding of the σ1 pharmacophore and offers potential leads for drug development (Fanter et al., 2017).

Propriétés

IUPAC Name |

4-cyclobutyl-N-(2-methoxyethyl)-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2/c1-18-11-6-14-13(17)16-8-3-7-15(9-10-16)12-4-2-5-12/h12H,2-11H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQZWKGHACFFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCCN(CC1)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclobutyl-N-(2-methoxyethyl)-1,4-diazepane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

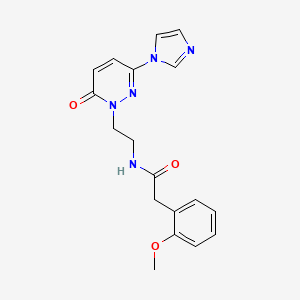

![N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2443106.png)

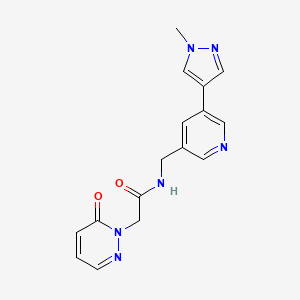

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443108.png)

![Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2443116.png)

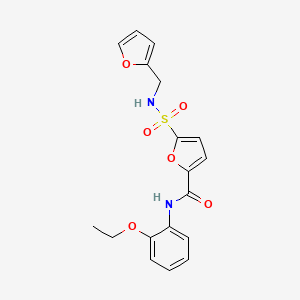

![Methyl (E)-4-oxo-4-[5-(2-oxo-1,3-oxazolidin-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]but-2-enoate](/img/structure/B2443124.png)